4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid
Overview
Description
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid is a synthetic organic compound with the molecular formula C12H10F3NO2 and a molecular weight of 257.21 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a butanoic acid backbone, with an indole moiety at the 3-position
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets in an acidic environment . More studies are needed to elucidate the exact mechanism of interaction and the resulting changes.
Pharmacokinetics
It has been suggested that the compound has a high affinity for water and can be absorbed by the human colonic mucosa . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid . For instance, the compound binds with an acidic environment, which may affect its interaction with targets .
Preparation Methods
The synthesis of 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors.
Reaction Conditions: The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents, with reactions often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids.
Scientific Research Applications
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid has several applications in scientific research:
Comparison with Similar Compounds
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid can be compared with other similar compounds:
Properties
IUPAC Name |
4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO2/c13-12(14,15)9(5-11(17)18)8-6-16-10-4-2-1-3-7(8)10/h1-4,6,9,16H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIJUJRAERDEMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345895 | |
Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153233-36-4 | |
Record name | 4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-4,4,4-Trifluoro-3-(3-indolyl)butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the methyl group position in the structure of 4,4,4-Trifluoro-3-(3-indolyl)butyric acid derivatives on their plant growth-promoting activity?
A1: The study by [] demonstrated that the position of the methyl group on the indole ring significantly influences the root growth-promoting activity of 4,4,4-Trifluoro-3-(3-indolyl)butyric acid derivatives. Specifically, the 4-methyl, 6-methyl, and 3-methyl (on the 2-position indole) derivatives exhibited significant root growth-promoting effects in Chinese cabbage, lettuce, and rice. Interestingly, the 1-methyl derivative showed lower activity than the unsubstituted parent compound. This suggests that substitutions at the 4, 6, and 3 positions (2-position indole) might be crucial for enhancing the biological activity, while substitution at the 1-position could be detrimental. This structure-activity relationship provides valuable insights for designing more potent plant growth regulators based on this scaffold.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.